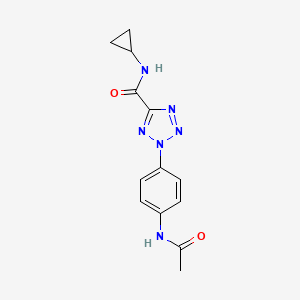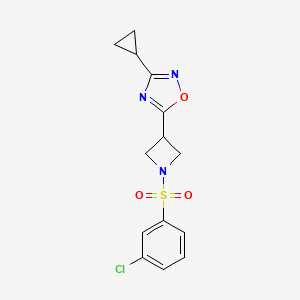
4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid is a chemical compound with the CAS Number: 1266476-55-4 . Its molecular weight is 156.14 and its IUPAC name is 4-(1H-tetraazol-5-yl)butanoic acid .
Synthesis Analysis
The synthesis of 4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid or similar compounds has been reported in several studies . For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .
Molecular Structure Analysis
The InChI code of 4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid is 1S/C5H8N4O2/c10-5(11)3-1-2-4-6-8-9-7-4/h1-3H2, (H,10,11) (H,6,7,8,9) .
Physical And Chemical Properties Analysis
4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid is an oil at room temperature . The density of a similar compound, 4-(1H-Tetrazol-5-yl)benzoic Acid, is reported to be 1.518g/cm3 .
Applications De Recherche Scientifique
Chemical Synthesis
“4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid” is a compound that is used in chemical synthesis . It is a light yellow powder and odorless . It has a melting point temperature at 155–157°C . It dissolves in water, acetonitrile, etc .
Drug Discovery
Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . The synthesis of tetrazole derivatives can be approached in ecofriendly approaches such as the use of water as solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .
Organic Synthesis
1,2,3-triazoles have found broad applications in organic synthesis . They are absent in nature but have been used extensively in the field of organic synthesis .
Polymer Chemistry
1,2,3-triazoles have also found applications in polymer chemistry . They can be used to create new polymers with unique properties .
Supramolecular Chemistry
1,2,3-triazoles are used in supramolecular chemistry . They can form stable metallic compounds and molecular complexes .
Bioconjugation
1,2,3-triazoles are used in bioconjugation . They can be used to attach various biological molecules together .
Fluorescent Imaging
1,2,3-triazoles are used in fluorescent imaging . They can be used to create fluorescent probes for imaging biological systems .
Hypertension Treatment
The synthesized compounds belong to the sartans family, biphenyl tetrazole is one of the most commonly used drug moieties used in the treatment of hypertension . Research shows that high blood pressure may lead to a bacterial infection .
Safety and Hazards
Orientations Futures
Future research could focus on the synthesis of new compounds based on the 4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid scaffold, as well as further exploration of their biological activities . Additionally, the use of tetrazoles as carboxylic acid isosteres in medicinal chemistry could be further explored .
Mécanisme D'action
Target of Action
It’s known that tetrazolic acids, a group to which this compound belongs, often interact with various enzymes and receptors in the body .
Mode of Action
It’s known that tetrazolic acids can form hydrogen bonds with amino acids, which can influence the binding energy of the compound .
Biochemical Pathways
Tetrazolic acids have been shown to form β-glucuronides, a common metabolic fate for aliphatic carboxylic acids .
Pharmacokinetics
It’s known that tetrazolic acids can undergo n-glucuronidation, a common metabolic process .
Result of Action
Compounds with similar structures have been shown to have significant binding modes with docking scores ranging from –92 to –103 kcal/mol .
Action Environment
It’s known that the compound should be stored under inert gas and away from air .
Propriétés
IUPAC Name |
4-(2H-tetrazol-5-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c10-5(11)3-1-2-4-6-8-9-7-4/h1-3H2,(H,10,11)(H,6,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALQGOMCBXAJNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1=NNN=N1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-1-ethyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2795146.png)
![7-Phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2795148.png)






![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2795162.png)


